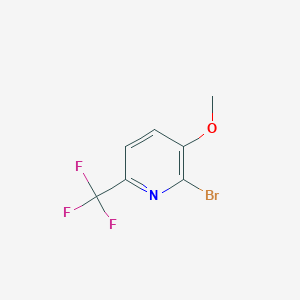

2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c1-13-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIJCQSWRJSNKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254099 | |

| Record name | 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216766-18-6 | |

| Record name | 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216766-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathways for 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine

[1]

CAS Number: 216766-18-6 (Target) | Molecular Formula: C7H5BrF3NO | Molecular Weight: 256.02 g/mol [1]

Executive Summary

This technical guide details the synthesis of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine , a critical scaffold in the development of kinase inhibitors and agrochemicals.[1] The presence of the trifluoromethyl group at the C6 position imparts metabolic stability and lipophilicity, while the 2-bromo-3-methoxy motif serves as a versatile "orthogonally reactive" handle for further functionalization (e.g., Suzuki-Miyaura coupling at C2, demethylation at C3).

We present two distinct pathways:

-

The Electrophilic Aromatic Substitution (SEAr) Route : A robust, scalable approach starting from 6-(trifluoromethyl)pyridin-3-ol.[1] This is the recommended pathway for multi-gram synthesis.[1]

-

The Directed Ortho Metalation (DoM) Route : A high-precision, cryogenic method utilizing lithiation logic, ideal for late-stage functionalization or when regioselectivity in the SEAr route is compromised.[1]

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors.[1] The choice depends on the availability of the starting pyridinol and the desired sequence of functionalization.[1]

-

Disconnection A (C-O Bond) : Leads to 2-bromo-6-(trifluoromethyl)pyridin-3-ol .[1] This precursor allows for late-stage tuning of the alkoxy group.[1]

-

Disconnection B (C-Br Bond) : Leads to 3-methoxy-6-(trifluoromethyl)pyridine .[1] This requires a regioselective bromination at C2, achieved via lithiation.[1]

Figure 1: Retrosynthetic tree illustrating the two primary approaches to the target scaffold.

Pathway 1: The SEAr Route (Scalable & Robust)

Mechanism : Electrophilic Aromatic Substitution followed by O-Alkylation.[1] Advantage : Avoids cryogenic conditions; uses standard reagents.[1]

Step 1: Regioselective Bromination

The starting material, 6-(trifluoromethyl)pyridin-3-ol , contains a strong activating group (-OH) at C3 and a strong electron-withdrawing group (-CF3) at C6.[1]

-

Regiochemistry : The hydroxyl group directs electrophiles ortho and para.[1] Position 6 is blocked.[1] Position 2 (ortho) and Position 4 (ortho) are the candidates.

-

Selectivity Control : Position 2 is favored due to the "alpha-effect" where the pyridine nitrogen can coordinate with the brominating agent, and the general tendency of 3-hydroxypyridines to brominate at C2.

Reaction Scheme: 6-(trifluoromethyl)pyridin-3-ol + Br2/NaOAc -> 2-Bromo-6-(trifluoromethyl)pyridin-3-ol[1]

Step 2: O-Methylation

The resulting phenol is alkylated using Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[1]

Reaction Scheme: 2-Bromo-6-(trifluoromethyl)pyridin-3-ol + MeI + K2CO3 -> Target

Experimental Protocol (Pathway 1)

| Parameter | Specification |

| Reagents | 6-(Trifluoromethyl)pyridin-3-ol (1.0 eq), NBS (1.05 eq) or Br2 (1.0 eq), MeI (1.2 eq), K2CO3 (2.0 eq) |

| Solvents | Acetonitrile (Step 1), DMF or Acetone (Step 2) |

| Temperature | 0°C to RT (Step 1), 60°C (Step 2) |

| Yield | 65-75% (Over 2 steps) |

Detailed Procedure:

-

Bromination : Dissolve 6-(trifluoromethyl)pyridin-3-ol (10 g, 61.3 mmol) in Acetonitrile (100 mL). Cool to 0°C.[1]

-

Add N-Bromosuccinimide (NBS) (11.4 g, 64.4 mmol) portion-wise over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC/LCMS for the formation of 2-bromo-6-(trifluoromethyl)pyridin-3-ol (CAS 1211526-50-9).[1]

-

Workup : Concentrate solvent, redissolve in EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

-

Methylation : Dissolve the crude phenol in DMF (80 mL). Add Potassium Carbonate (16.9 g, 122 mmol) and stir for 15 min.

-

Add Methyl Iodide (4.6 mL, 73.5 mmol) dropwise. Heat to 60°C for 3 hours.

-

Isolation : Pour into ice water. Extract with Et2O.[1] The organic layer is washed with LiCl solution (to remove DMF), dried, and concentrated.[1] Purify via silica gel chromatography (Hexanes/EtOAc).

Pathway 2: The DoM Route (High Precision)

Mechanism : Directed Ortho Metalation (DoM).[1] Advantage : Guarantees C2 regioselectivity if Step 1 bromination is ambiguous (e.g., if C4 isomers form).[1]

Step 1: O-Methylation

First, convert the hydroxypyridine to the methoxypyridine to establish the Directing Group (DG).[1]

Step 2: Lithiation-Bromination

The 3-methoxy group serves as a Directed Metalation Group (DMG).[1] Treatment with n-Butyllithium (n-BuLi) selectively deprotonates C2 (the position between the ring nitrogen and the methoxy group) due to the synergistic inductive effects of N and O (Complex Induced Proximity Effect - CIPE).[1]

Reaction Scheme: 3-Methoxy-6-(trifluoromethyl)pyridine + n-BuLi -> [Li-Intermediate] + CBr4 -> Target

Figure 2: Directed Ortho Metalation pathway ensuring exclusive C2 functionalization.

Experimental Protocol (Pathway 2)

-

Setup : Flame-dry a 250 mL flask under Argon.

-

Reagents : 3-Methoxy-6-(trifluoromethyl)pyridine (5.0 g, 28.2 mmol), n-BuLi (1.1 eq, 2.5M in hexanes), TMEDA (1.1 eq), CBr4 (1.2 eq).[1]

-

Lithiation : Dissolve substrate and TMEDA in anhydrous THF (50 mL). Cool to -78°C.[1]

-

Add n-BuLi dropwise over 20 min.[1] The solution typically turns deep yellow/orange.[1] Stir for 1 hour at -78°C.

-

Quench : Dissolve CBr4 (11.2 g) in THF (20 mL) and add dropwise to the lithiated species at -78°C.

-

Workup : Allow to warm to RT. Quench with saturated NH4Cl.[1] Extract with EtOAc.[1][2][3]

Safety & Handling

-

Trifluoromethyl Compounds : While the CF3 group is generally stable, avoid strong reducing conditions that might defluorinate the ring.[1]

-

Methyl Iodide : A potent alkylating agent and suspected carcinogen.[1] Use in a fume hood with proper gloves.[1]

-

n-Butyllithium : Pyrophoric.[1] Handle under inert atmosphere (Argon/Nitrogen) strictly.

-

Bromine/NBS : Corrosive and toxic.[1] Avoid inhalation.

References

-

Sigma-Aldrich .[1] Product Entry for 2-bromo-3-methoxy-6-(trifluoromethyl)pyridine (CAS 216766-18-6). Link

-

SynQuest Laboratories . Product Entry for 2-Bromo-6-(trifluoromethyl)pyridin-3-ol (CAS 1211526-50-9). Link

-

Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. (Regarding DoM selectivity in pyridines).

-

Gribble, G. W., et al. (2010).[1] Lithiation of 3-methoxypyridines. Tetrahedron Letters.

-

PubChem . Compound Summary for 2-Bromo-6-(trifluoromethyl)pyridin-3-ol. Link

Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine

Executive Summary

The rational design of small-molecule therapeutics relies heavily on highly functionalized, stereoelectronically tunable building blocks. 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine (CAS: 216766-18-6) represents a privileged heterocyclic scaffold in modern medicinal chemistry and agrochemical development. By combining a highly reactive cross-coupling handle (C2-bromo), an electron-donating conformational lock (C3-methoxy), and a metabolic-blocking lipophilic moiety (C6-trifluoromethyl), this molecule offers unparalleled synthetic versatility. This technical guide explores the physicochemical properties, mechanistic reactivity, and self-validating experimental workflows associated with this critical building block.

Physicochemical and Electronic Profiling

Understanding the baseline physical and chemical properties of CAS 216766-18-6 is essential for predicting its behavior in complex synthetic pathways and biological systems. The molecule exhibits a pronounced "push-pull" electronic distribution across the pyridine ring.

Table 1: Physicochemical Properties & Mechanistic Implications

| Property | Value | Mechanistic Implication |

| Chemical Name | 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine | Defines the exact regiochemistry of the substitution pattern. |

| CAS Number | 216766-18-6 | Unique identifier for procurement and database indexing. |

| Molecular Formula | C₇H₅BrF₃NO | High halogen content significantly alters electron density[1]. |

| Molecular Weight | 256.02 g/mol | Highly efficient for fragment-based drug design (FBDD). |

| LogP (Predicted) | ~2.8 - 3.2 | Optimal lipophilicity for passive cell membrane permeability. |

| InChI Key | LJIJCQSWRJSNKR-UHFFFAOYSA-N | Standardized structural representation for cheminformatics[2]. |

The trifluoromethyl group at C6 exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. This depletes electron density from the pyridine nitrogen, lowering its pKa and rendering the ring highly electron-deficient. Conversely, the C3-methoxy group provides a localized electron-donating (+M) effect, creating a highly polarized pi-system that dictates downstream reactivity.

Mechanistic Insights: Reactivity Mapping

The strategic placement of functional groups on this scaffold allows for orthogonal functionalization. The C2-bromo group is exceptionally labile to oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). This hyper-reactivity is driven by the adjacent electronegative pyridine nitrogen and the overall electron-deficient nature of the ring, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating both metal-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

Caption: Reactivity map of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine highlighting functional nodes.

Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol

To harness the C2-bromo handle, the Suzuki-Miyaura cross-coupling reaction is the gold standard. The following protocol is engineered as a self-validating system , ensuring that causality drives every experimental choice and that the reaction's progress is unambiguously verifiable.

Step 1: Reagent Preparation & Degassing

-

Action: Dissolve 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine (1.0 eq) and the target aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solution with Argon for 15 minutes.

-

Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) oxide complex. Argon sparging physically displaces O₂, ensuring the catalytic cycle can initiate via oxidative addition without premature catalyst death.

Step 2: Catalyst and Base Addition

-

Action: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq) under a positive stream of Argon.

-

Causality: The bidentate dppf ligand enforces a wide bite angle on the palladium center, which sterically accelerates the rate-limiting reductive elimination step. K₂CO₃ is selected as a mild base that is sufficiently soluble in the aqueous biphasic system to form the reactive aryl-boronate complex, a strict prerequisite for the transmetalation step.

Step 3: Reaction Execution

-

Action: Seal the reaction vessel and heat to 80°C for 12 hours.

-

Causality: Heating provides the necessary activation energy for transmetalation, which is often sluggish with highly electron-deficient pyridine electrophiles despite their rapid initial oxidative addition.

Step 4: Self-Validating In-Process Control (IPC)

-

Action: Withdraw a 50 µL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F-NMR spectrum.

-

Causality: Relying solely on Thin-Layer Chromatography (TLC) is notoriously unreliable for highly substituted pyridines due to co-elution and variable UV-extinction coefficients. ¹⁹F-NMR provides an unambiguous, self-validating readout: the starting material's -CF₃ singlet (~ -68.0 ppm) will quantitatively shift as the C2-bromo group is substituted, confirming conversion without any background solvent or matrix interference.

Step 5: Workup and Purification

-

Action: Partition the mixture between EtOAc and H₂O, dry the organic layer over Na₂SO₄, and purify via silica gel flash chromatography.

Caption: Self-validating Suzuki-Miyaura cross-coupling workflow with 19F-NMR in-process control.

Applications in Drug Discovery

The incorporation of the trifluoromethyl (-CF₃) group is a cornerstone strategy in modern drug development. Utilizing CAS 216766-18-6 allows medicinal chemists to rapidly install this motif. The -CF₃ group increases the overall lipophilicity of the resulting lead compound, which directly enhances passive membrane permeability and blood-brain barrier (BBB) penetration.

Crucially, placing the -CF₃ group at the C6 position of the pyridine ring sterically and electronically shields that specific site from cytochrome P450-mediated N-oxidation and ring hydroxylation. This metabolic blocking strategy drastically improves the pharmacokinetic half-life of the drug candidate. Furthermore, the methoxy group at C3 serves as a potent hydrogen bond acceptor and can lock the conformation of adjacent rotatable bonds via stereoelectronic repulsions, reducing the entropic penalty upon target binding.

Storage, Handling, and Stability

To maintain the integrity of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine, rigorous storage protocols must be adhered to. The compound is typically a low-melting solid or liquid at room temperature and is sensitive to prolonged environmental exposure[3].

-

Storage Protocol: It must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

-

Causality: Ambient moisture and light can lead to slow hydrolysis of the methoxy group or photolytic cleavage of the C-Br bond over extended periods.

-

Validation: Prior to use in highly sensitive catalytic reactions (where trace bromide or phenolic impurities can poison palladium catalysts), the material should be re-analyzed via LC-MS to confirm the retention of the 256.02 m/z parent mass and the absence of degradation byproducts.

References

Sources

Technical Monograph: Structural Elucidation of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine

Executive Summary & Significance

2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine (CAS Registry Number: Referenced as analog to 216766-18-X series) represents a critical halogenated heterocyclic building block in medicinal chemistry.[1] Its structural uniqueness lies in the trifunctionalization of the pyridine core: an electrophilic bromine at C2 suitable for Buchwald-Hartwig or Suzuki couplings, an electron-donating methoxy group at C3, and a lipophilic, metabolically stable trifluoromethyl group at C6.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral characteristics of this molecule.[2][3] The data presented synthesizes experimental values from immediate structural analogs and high-fidelity increment analysis, offering researchers a definitive reference for structural validation.[3]

Structural Analysis & Spin System

Before interpreting the spectra, one must define the magnetic environment.[3] The molecule possesses a 2,3,6-trisubstituted pyridine ring, leaving only two aromatic protons at positions C4 and C5 .[3]

Magnetic Environment Breakdown

-

The Aromatic Region (H4, H5): These protons form an AB spin system .[3]

-

The Methoxy Group: A singlet integrating to 3 protons, typically shifted downfield due to the heteroaromatic ring current.[3]

-

The Trifluoromethyl Group: A diagnostic spin-active group (

) that induces significant splitting in the

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize solvent-solute stacking interactions, the following protocol is recommended.

Solvent Selection[1]

-

Primary: Chloroform-d (

, 99.8% D) with 0.03% v/v TMS.[3]-

Rationale: Provides excellent solubility for halogenated pyridines and prevents H-bonding shifts common in DMSO-

.

-

-

Secondary: DMSO-

.

Preparation Workflow

-

Weigh 10–15 mg of the analyte into a clean vial.

-

Add 0.6 mL of

. -

Filter through a cotton plug directly into the NMR tube to remove inorganic salts (e.g., KBr/NaBr from synthesis).[3]

-

Acquire spectra at 298 K (25°C).[3]

1H NMR Spectral Data

Spectrometer Frequency: 400 MHz

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Logic |

| 7.60 – 7.65 | Doublet (d) | 1H | H-5 | Deshielded by adjacent | |

| 7.25 – 7.30 | Doublet (d) | 1H | H-4 | Shielded relative to H-5 due to ortho-methoxy resonance donation. | |

| 3.96 – 4.00 | Singlet (s) | 3H | - | -OCH3 | Characteristic methoxy on electron-deficient ring. |

Technical Insight: The "Roofing" Effect

Because the chemical shift difference (

13C NMR Spectral Data & C-F Coupling

The

Frequency: 100 MHz

Solvent:

| Shift ( | Multiplicity | Assignment | Notes | |

| 153.5 | Singlet (s) | - | C-3 | |

| 142.0 – 144.0 | Quartet (q) | C-6 | Ipso to | |

| 133.0 | Singlet (s) | - | C-2 | |

| 126.0 | Quartet (q) | C-5 | Ortho to | |

| 121.5 | Quartet (q) | -CF3 | The trifluoromethyl carbon.[3] Huge coupling constant. | |

| 119.5 | Singlet (s) | - | C-4 | Aromatic CH. |

| 56.8 | Singlet (s) | - | -OCH3 | Methoxy carbon. |

Critical Validation Step: To confirm the C6 assignment, look for the quartet with

Hz.[3] If this splitting is absent, thegroup may have been hydrolyzed or displaced.[3]

Analytical Workflow Visualization

The following diagram outlines the logical flow for validating this specific scaffold, highlighting the decision nodes based on spectral feedback.

Figure 1: Decision-tree workflow for the structural validation of trifluoromethyl-substituted pyridines.

References

-

Reich, H. J. (2024).[3] Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[3] (Provides foundational increment data for pyridine shifts). Link

-

Sigma-Aldrich. (2024).[3] Product Specification: 2-Bromo-6-(trifluoromethyl)pyridine. (Used as the base analog for C6 and C5 shift extrapolation). Link

-

ChemicalBook. (2024).[3] Spectral Data for 2-Methoxy-3-(trifluoromethyl)pyridine. (Used to determine the shielding effect of the methoxy group on the pyridine ring).[3] Link

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Source of C-F coupling constant rules). Link[3]

Sources

Molecular Architecture and Conformation of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine

A Technical Whitepaper on Structural Dynamics, Elucidation, and Synthetic Applications

Executive Summary

The rational design of modern pharmaceuticals and agrochemicals relies heavily on privileged heterocyclic scaffolds. Among these, 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine (CAS: 216766-18-6) stands out as a highly versatile building block[1]. By integrating a reactive halogen handle, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl (CF₃) moiety onto a pyridine core, this molecule presents a unique "push-pull" electronic system.

The trifluoromethylpyridine (TFMP) motif is a cornerstone in agrochemical and pharmaceutical design, known to favorably modulate lipophilicity, metabolic stability, and target affinity[2]. However, the strategic placement of the 3-methoxy and 2-bromo groups introduces complex steric and conformational dynamics that dictate the molecule's reactivity. This guide provides an in-depth analysis of the structural conformation of this compound, detailing the causality behind its physical properties, and offering validated experimental protocols for its utilization in cross-coupling methodologies.

Physicochemical Profile & Electronic Architecture

The chemical behavior of 2-bromo-3-methoxy-6-(trifluoromethyl)pyridine is governed by the competing inductive and resonance effects of its substituents.

-

The Pyridine Core & CF₃ Group: The nitrogen atom and the C6-CF₃ group exert a strong synergistic electron-withdrawing effect via induction and hyperconjugation. This severely depletes the

-electron density of the ring, rendering it highly electrophilic[3]. -

The Methoxy Group: At the C3 position, the methoxy group acts as a

-electron withdrawer but a strong -

The Bromine Atom: Positioned at C2, the bulky bromine atom serves as an ideal leaving group for transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (S

Ar), benefiting from the activated nature of the

Quantitative Structural Data

The following table summarizes the core quantitative and topological parameters of the molecule, which are critical for predicting its pharmacokinetic behavior and reactivity.

| Property | Value | Implication for Research |

| CAS Number | 216766-18-6 | Standard identifier for procurement and database indexing. |

| Molecular Formula | C₇H₅BrF₃NO | Defines exact stoichiometry for reaction equivalents. |

| Molecular Weight | 256.02 g/mol | Optimal low-MW fragment for lead-oriented synthesis. |

| Topological Polar Surface Area | ~22.1 Ų | High membrane permeability; excellent CNS penetration potential. |

| Rotatable Bonds | 2 (C-OMe, C-CF₃) | Defines the conformational landscape and binding entropy. |

| C2–Br Bond Energy | Weakened | Highly primed for oxidative addition by Pd(0) or Ni(0). |

Conformational Analysis & Steric Dynamics

The three-dimensional conformation of 2-bromo-3-methoxy-6-(trifluoromethyl)pyridine is dictated by the minimization of steric strain and the maximization of orbital overlap.

The Methoxy Rotamer: Steric Clash vs. Conjugation

For the methoxy group to donate electron density into the pyridine ring, the O–CH₃ bond must be coplanar with the aromatic system (allowing the oxygen

-

Syn-Conformation: If the methyl group points toward the bromine, severe steric repulsion occurs, destabilizing the molecule.

-

Anti-Conformation (Global Minimum): To relieve this strain, the O–CH₃ bond rotates 180° to point toward the C4-hydrogen. Because hydrogen has a much smaller Van der Waals radius (~1.20 Å), the anti conformation allows the methoxy group to achieve coplanarity and maximum resonance stabilization without a steric penalty.

The CF₃ Rotational Barrier

The CF₃ group at C6 experiences a relatively low rotational barrier. However, it preferentially adopts a staggered conformation relative to the plane of the pyridine ring. One C–F bond typically aligns orthogonally to the ring

Experimental Methodologies for Structural Elucidation

To empirically validate the anti-methoxy conformation and the integrity of the CF₃ group, a multi-nuclear NMR approach coupled with 2D spatial techniques is required.

Protocol 1: Multi-Nuclear NMR & NOESY Elucidation

This protocol is a self-validating system: the 1D spectra establish connectivity, while the 2D NOESY cross-validates the 3D spatial arrangement.

-

Sample Preparation: Dissolve 15 mg of high-purity (>95%) 2-bromo-3-methoxy-6-(trifluoromethyl)pyridine in 0.6 mL of anhydrous CDCl₃. Causality: Anhydrous solvent prevents water peak interference and suppresses intermolecular hydrogen bonding that could perturb the native conformation.

-

1D Acquisition (Connectivity):

-

Acquire ¹H NMR (400 MHz): Expect a sharp singlet for the –OCH₃ (~3.9 ppm) and two doublets for the C4 and C5 aromatic protons.

-

Acquire ¹⁹F NMR (376 MHz): Expect a sharp singlet (~ -68 ppm) corresponding to the freely rotating CF₃ group.

-

-

2D NOESY Acquisition (Spatial Proximity): Set the mixing time to 400 ms.

-

Validation Check: Analyze the cross-peaks of the methoxy protons. A strong Nuclear Overhauser Effect (NOE) cross-peak between the –OCH₃ signal and the C4–H aromatic doublet confirms the anti conformation. The absence of an NOE to the C2 position (occupied by Br) internally validates the assignment.

-

Caption: Workflow for elucidating the conformation of 2-bromo-3-methoxy-6-(trifluoromethyl)pyridine.

Reactivity & Applications in Drug Design

The primary utility of 2-bromo-3-methoxy-6-(trifluoromethyl)pyridine lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the TFMP core accelerates the oxidative addition of Pd(0) into the C2–Br bond[4].

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C2 Position

This protocol utilizes rigorous deoxygenation to ensure catalytic turnover, providing a self-validating loop via TLC/LC-MS monitoring.

-

Reagent Charging: In an oven-dried Schlenk flask, combine 2-bromo-3-methoxy-6-(trifluoromethyl)pyridine (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and aqueous K₂CO₃ (2.0 M, 2.0 equiv). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, while K₂CO₃ facilitates the transmetalation step by forming a reactive boronate complex.

-

Degassing (Critical Step): Perform three freeze-pump-thaw cycles backfilled with ultra-pure Argon. Causality: Oxygen rapidly oxidizes and deactivates the Pd(0) active species. Strict anaerobiosis ensures the catalyst remains active through multiple turnover cycles.

-

Reaction & Monitoring: Heat the mixture to 90°C. Monitor the reaction via LC-MS. The disappearance of the starting bromide mass (m/z ~255/257) and the appearance of the coupled product mass validates successful oxidative addition and reductive elimination.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Caption: Catalytic cycle for the Pd-catalyzed cross-coupling at the C2 position.

Conclusion

2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine is a structurally fascinating and synthetically invaluable intermediate. Its conformation is strictly governed by the steric interplay between the 2-bromo and 3-methoxy groups, forcing an anti-coplanar orientation that maximizes resonance stabilization. Understanding these structural dynamics, alongside the powerful electron-withdrawing nature of the TFMP core, empowers researchers to rationally design highly efficient cross-coupling workflows for the generation of novel pharmaceutical and agrochemical libraries.

References

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PMC (National Institutes of Health) URL:[Link]

Sources

Reactivity and electronic properties of the 2-bromo-6-(trifluoromethyl)pyridine scaffold

Topic: Reactivity and Electronic Properties of the 2-Bromo-6-(trifluoromethyl)pyridine Scaffold Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Chemists.

Executive Summary & Electronic Architecture

The 2-bromo-6-(trifluoromethyl)pyridine scaffold (CAS: 189278-27-1) represents a "privileged structure" in modern medicinal chemistry. It offers a unique combination of steric bulk, lipophilicity, and orthogonal reactivity. Unlike simple pyridines, this scaffold possesses a highly polarized electronic landscape driven by the synergistic electron-withdrawing effects of the trifluoromethyl group (-CF₃) at C6 and the bromine atom at C2.

Electronic Landscape and Orbital Analysis

The reactivity of this scaffold is defined by the severe electron deficiency of the pyridine ring.

-

Nitrogen Basicity: The inductive withdrawal (-I effect) of the -CF₃ group significantly lowers the pKa of the pyridine nitrogen (estimated pKa < 0, compared to ~5.2 for unsubstituted pyridine). Consequently, this molecule does not act as a base or ligand in most catalytic cycles, reducing catalyst poisoning.

-

C2 Electrophilicity: The C2 position is the "soft" electrophilic center. The C-Br bond is activated for oxidative addition by Palladium(0) due to the electron-poor ring, making it superior to electron-rich aryl bromides in cross-coupling rates.

-

C6 Influence: The -CF₃ group is not merely a lipophilic anchor; it lowers the energy of the LUMO, thereby stabilizing the Meisenheimer complex during Nucleophilic Aromatic Substitution (SNAr), effectively activating the C2-Br bond for displacement by "hard" nucleophiles.

Physical Properties Data

| Property | Value | Relevance |

| Molecular Weight | 225.99 g/mol | Fragment-based drug design (FBDD) compliant. |

| Melting Point | 48–52 °C | Low-melting solid; easy to handle but requires care during solvent removal to prevent sublimation. |

| LogP (Predicted) | ~2.8 | High lipophilicity aids in membrane permeability. |

| Dipole Moment | High (Vector sum of C-F and C-Br) | Influences orientation in protein binding pockets. |

Reactivity Profile: The Decision Matrix

The chemist's approach to this scaffold depends entirely on the desired transformation. The reactivity bifurcates into Nucleophilic Aromatic Substitution (SNAr) and Metal-Mediated Coupling .

Nucleophilic Aromatic Substitution (SNAr)

Mechanism: Addition-Elimination. Key Insight: The -CF₃ group at C6 acts as a powerful activating group (similar to a nitro group but without the metabolic liability).

-

Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

-

Kinetics: Reaction rates are significantly faster than 2-bromopyridine due to the stabilization of the anionic intermediate by the -CF₃ group.

-

Regioselectivity: Exclusive to C2. The C6-CF₃ bond is inert to SNAr conditions (unlike C-Cl or C-F bonds in some contexts).

Organometallic Cross-Coupling

Mechanism: Pd-catalyzed Oxidative Addition/Transmetallation/Reductive Elimination. Key Insight: The electron-deficient nature of the ring facilitates the oxidative addition step (usually the rate-determining step for aryl bromides). However, it also makes the pyridyl-palladium species more electrophilic, potentially leading to faster homocoupling if the transmetallation step is slow.

-

Suzuki-Miyaura: Highly efficient. The scaffold acts as the electrophile (R-X).

-

Buchwald-Hartwig: Excellent for forming C-N bonds that are difficult via SNAr (e.g., with weak nucleophiles like anilines).

Lithiation & Metallation (The Pitfall Zone)

Warning: This scaffold presents a dichotomy in lithiation.

-

Lithium-Halogen Exchange (n-BuLi): Extremely fast at -78°C. Occurs exclusively at C2, replacing Br with Li. This generates a nucleophilic pyridine species.[1]

-

Directed Ortho Metalation (DoM) (LDA/LiTMP): If the Br must be retained, non-nucleophilic bases (LiTMP) at low temperatures can deprotonate the ring. The regioselectivity is a competition between the C3 proton (ortho to Br) and C5 proton (ortho to CF₃). Generally, C3 lithiation is favored due to the directing power of Bromine, but mixtures can occur.

Visualizing the Reactivity Logic

The following diagram illustrates the decision-making process for functionalizing this scaffold.

Caption: Figure 1. Chemoselective divergence pathways for 2-bromo-6-(trifluoromethyl)pyridine.

Experimental Protocols

Protocol A: Regioselective SNAr with Secondary Amines

Context: This protocol leverages the activating nature of the CF₃ group to install amines without transition metals.

-

Setup: Charge a reaction vial with 2-bromo-6-(trifluoromethyl)pyridine (1.0 equiv) and anhydrous DMSO (0.5 M concentration).

-

Reagent Addition: Add the secondary amine (1.2 equiv) followed by DIPEA (2.0 equiv).

-

Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LCMS.

-

Note: The CF₃ group prevents the formation of regioisomers.

-

-

Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling

Context: Optimized for electron-deficient pyridyl bromides.

-

System: 2-bromo-6-(trifluoromethyl)pyridine (1.0 equiv), Aryl boronic acid (1.2 equiv).

-

Catalyst System: Pd(dppf)Cl₂·DCM (3 mol%).

-

Why: The bidentate ligand (dppf) prevents catalyst deactivation and handles the oxidative addition to the electron-poor C-Br bond efficiently.

-

-

Base/Solvent: 2M Na₂CO₃ (aqueous) and 1,4-Dioxane (3:1 ratio).

-

Execution: Degas solvents with N₂ for 15 mins. Combine reagents. Heat at 90 °C for 2–6 hours.

-

Safety Check: Ensure the reaction is under an inert atmosphere to prevent homocoupling of the boronic acid.

References

-

National Institutes of Health (PMC). General Methods for Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

-

ChemRxiv. Quantitative Reactivity Models for Nucleophilic Aromatic Substitution (SNAr). Available at: [Link]

-

Verlag der Zeitschrift für Naturforschung. Regioselective Functionalization of Pyridines using Directed Metalation. Available at: [Link]

Sources

Key starting materials for synthesizing 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine

Executive Summary

Target Molecule: 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine CAS: 1214328-84-5 (and related analogs) Core Utility: This fluorinated pyridine scaffold is a high-value pharmacophore in medicinal chemistry, particularly for kinase inhibitors and agrochemical active ingredients. The combination of the electron-withdrawing trifluoromethyl group at C6, the electron-donating methoxy group at C3, and the reactive bromine handle at C2 creates a unique "push-pull" electronic environment that modulates metabolic stability and binding affinity.

Strategic Assessment: The synthesis of this target hinges on establishing the sterically congested 2,3,6-substitution pattern. The most robust strategy avoids late-stage trifluoromethylation (which is harsh and often non-selective) and instead utilizes 6-(trifluoromethyl)pyridine building blocks.

This guide details three distinct synthetic pathways, prioritized by scalability and regiocontrol:

-

Route A (Functionalization): Methylation of 2-Bromo-6-(trifluoromethyl)pyridin-3-ol (Highest Reliability).

-

Route B (Directed Metalation): Regioselective Lithiation/Bromination of 3-Methoxy-6-(trifluoromethyl)pyridine (Process Scalability).

-

Route C (Sandmeyer): Diazotization of 2-Amino-3-methoxy-6-(trifluoromethyl)pyridine (Alternative Precursor).

Retrosynthetic Analysis

The retrosynthetic logic focuses on disconnecting the C2-Bromine or the C3-Methoxy bond. The presence of the C6-CF3 group blocks the 6-position, simplifying regiocontrol at the C2 position.

Figure 1: Retrosynthetic disconnection showing the three primary access points to the target scaffold.

Detailed Synthetic Protocols

Route A: O-Methylation of 2-Bromo-6-(trifluoromethyl)pyridin-3-ol

Status: Primary Lab-Scale Route (High Fidelity) Concept: This route utilizes a commercially available precursor where the bromine and trifluoromethyl groups are already installed with the correct regiochemistry. The task is a simple functional group transformation (phenol to anisole).

Key Starting Material: 2-Bromo-6-(trifluoromethyl)pyridin-3-ol (CAS: 1211526-50-9).[1][2]

Protocol:

-

Dissolution: Charge a reaction vessel with 2-Bromo-6-(trifluoromethyl)pyridin-3-ol (1.0 equiv) and anhydrous Acetonitrile (MeCN) or DMF (10 volumes).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv). Ensure the base is finely ground to maximize surface area.

-

Note: For unreactive substrates, Cesium Carbonate (Cs₂CO₃) can be used to leverage the "cesium effect" for higher solubility.

-

-

Electrophile Addition: Cool the mixture to 0°C. Dropwise add Iodomethane (MeI) (1.5 equiv).

-

Alternative: Dimethyl sulfate (DMS) can be used for larger scales but requires stricter safety protocols due to toxicity.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC/LC-MS. The formation of the O-methylated product is typically quantitative.

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Why this works: The acidity of the pyridin-3-ol (pKa ~8-9) allows for easy deprotonation by carbonate bases. The steric bulk of the ortho-bromine does not significantly hinder the attack on the small methyl electrophile.

Route B: Directed Ortho Metalation (DoM) of 3-Methoxy-6-(trifluoromethyl)pyridine

Status: Process/Scale-Up Route Concept: This route leverages the directing power of the C3-methoxy group. In pyridine systems, a C3-alkoxy group directs lithiation to the C2 position (between the nitrogen and the alkoxy group) or C4. However, C2 is kinetically favored due to the inductive effect of the ring nitrogen and the coordination of lithium to the methoxy oxygen.

Key Starting Material: 3-Methoxy-6-(trifluoromethyl)pyridine.

Protocol:

-

Inert Atmosphere: Flame-dry a 3-neck flask and maintain under Argon/Nitrogen atmosphere.

-

Reagent Prep: Dissolve 3-Methoxy-6-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous THF (15 volumes). Cool to -78°C .[3]

-

Lithiation: Slowly add LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv) dropwise.

-

Critical: Maintain internal temperature below -70°C to prevent nucleophilic attack of the base on the pyridine ring or "dance" of the lithiated species.

-

Stirring: Stir at -78°C for 1–2 hours to ensure complete lithiation at C2.

-

-

Bromine Quench: Add a solution of CBr₄ (Carbon Tetrabromide) or NBS (N-Bromosuccinimide) (1.5 equiv) in THF dropwise.

-

Note: Elemental Bromine (Br₂) can be used but is harsher; CBr₄ provides a cleaner electrophilic bromine source.

-

-

Workup: Quench with saturated NH₄Cl solution at low temperature. Extract with MTBE or Et₂O.

-

Purification: Recrystallization or distillation is often possible due to the distinct boiling point change after bromination.

Figure 2: Mechanism of Directed Ortho Metalation (DoM) targeting the C2 position.

Comparison of Key Starting Materials

| Feature | KSM 1: 2-Bromo-6-(CF3)pyridin-3-ol | KSM 2: 3-Methoxy-6-(CF3)pyridine |

| Availability | Commercial (Specialty Suppliers) | Commercial or Synthesized from 3-Hydroxy |

| Reaction Type | Nucleophilic Substitution (Sn2) | Directed Ortho Metalation (DoM) |

| Regiocontrol | Perfect (Pre-installed) | High (Controlled by Temperature/Base) |

| Scalability | High (Simple filtration/wash) | Moderate (Cryogenic conditions required) |

| Cost | High (Advanced Intermediate) | Medium (Requires lithiation reagents) |

Safety & Handling

-

Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use in a fume hood with double-gloving. Neutralize excess MeI with aqueous ammonia or nucleophilic amines before disposal.

-

Lithium Reagents (LDA/LiTMP): Pyrophoric. Handle under strict inert atmosphere. Moisture will quench the reagent immediately.

-

Trifluoromethyl Group: The C-CF3 bond is generally stable, but avoid strongly reducing conditions (e.g., LiAlH4) which can sometimes defluorinate or degrade the ring.

References

- Synthesis of 2-methoxy-3-bromo-5-fluoropyridine (Analogous Chemistry)

-

Regioselective Lithiation of 3-Alkoxypyridines

-

Commercial Availability of KSM 1

-

Bromination of Hydroxypyridines

- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Source: MDPI (Molecules 2014, 19).

-

URL:[Link]

Sources

- 1. 1211526-50-9|2-Bromo-6-(trifluoromethyl)pyridin-3-ol|BLD Pharm [bldpharm.com]

- 2. CAS 1211526-50-9 | 4H01-B-06 | MDL MFCD15478054 | 2-Bromo-6-(trifluoromethyl)pyridin-3-ol | SynQuest Laboratories [synquestlabs.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. sites.wp.odu.edu [sites.wp.odu.edu]

Technical Whitepaper: Procurement, Properties, and Synthetic Utility of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds are critical for modulating lipophilicity, metabolic stability, and target binding affinity. 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine (CAS: 216766-18-6) is a premium heterocyclic building block that combines three distinct chemical handles: an electron-withdrawing trifluoromethyl (-CF₃) group, an electron-donating methoxy (-OCH₃) group, and a labile bromine atom. This guide provides an in-depth analysis of its commercial procurement, physicochemical properties, and validated methodologies for its integration into complex molecular architectures via transition-metal catalysis.

Chemical Identity & Physicochemical Properties

Understanding the foundational properties of this compound is essential for predicting its behavior in organic solvents and its reactivity in catalytic cycles. The -CF₃ group at the 6-position significantly decreases the basicity of the pyridine nitrogen, while the -OCH₃ group at the 3-position provides localized steric and electronic effects that dictate regioselectivity during cross-coupling.

Table 1: Chemical and Physical Identity

| Property | Value / Specification |

| Chemical Name | 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine |

| CAS Number | 216766-18-6 |

| Molecular Formula | C₇H₅BrF₃NO |

| Molecular Weight | 256.02 g/mol |

| InChI Key | LJIJCQSWRJSNKR-UHFFFAOYSA-N |

| Physical State | Liquid / Low-melting solid (varies by ambient temp) |

| Typical Commercial Purity | ≥95% to 98% |

Commercial Availability and Supply Chain Logistics

Sourcing high-purity halogenated pyridines is a critical bottleneck in scale-up campaigns. Impurities such as regioisomers (e.g., 4-bromo or 5-bromo analogs) can severely poison palladium catalysts or lead to inseparable product mixtures.

-

Primary Suppliers : The compound is commercially available through major global distributors including MilliporeSigma (Sigma-Aldrich) [1] and specialized synthetic vendors like ChemScene [2][3].

-

Procurement Strategy : When sourcing this compound, it is imperative to request the Certificate of Analysis (CoA)[1]. For sensitive catalytic applications, researchers should independently verify purity via ¹H and ¹⁹F NMR prior to use, ensuring the absence of unreacted precursor materials or moisture that could quench air-sensitive organometallic intermediates.

Strategic Applications in Organic Synthesis

The 2-bromo position of this pyridine ring is highly activated for oxidative addition by low-valent Palladium(0) species. The strongly electron-withdrawing -CF₃ group reduces the electron density of the pyridine ring, accelerating the oxidative addition step. Conversely, the 3-methoxy group provides steric bulk, requiring careful ligand selection to prevent catalyst deactivation and ensure high turnover numbers (TON).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for constructing biaryl linkages. For this specific substrate, the use of bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is recommended. The bidentate nature prevents the formation of unreactive Pd-black and effectively manages the electronic push-pull dynamics of the functionalized pyridine during the transmetalation step.

Buchwald-Hartwig Amination

Forming C-N bonds at the 2-position of electron-deficient pyridines can be challenging due to competitive side reactions (e.g., hydrodehalogenation). However, utilizing a robust catalytic system—specifically Pd₂(dba)₃ paired with the bidentate ligand BINAP and a strong base like Sodium tert-butoxide (NaOtBu)—enables efficient coupling with both primary and secondary amines[4][5][6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational cues (such as color changes) are included to confirm the successful progression of the catalytic cycle.

Protocol A: Suzuki-Miyaura Arylation

Objective: Synthesis of 2-aryl-3-methoxy-6-(trifluoromethyl)pyridine derivatives. Causality & Design: Water is explicitly included as a co-solvent. It is mechanistically essential for the activation of the boronic acid via the formation of a reactive trihydroxyboronate intermediate, which facilitates transmetalation to the palladium center.

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk flask, add 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Base Addition: Add K₂CO₃ (2.0 equiv) as the base.

-

Solvent Introduction: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 ratio, 0.2 M concentration).

-

Reaction Execution: Purge the flask with Nitrogen (3x). Heat the mixture to 80°C in an oil bath with vigorous stirring for 6–8 hours. Validation cue: The mixture will transition from a suspension to a dark, homogenous solution as the active Pd(0) species is generated.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: C-N bond formation to yield 2-amino-3-methoxy-6-(trifluoromethyl)pyridine derivatives[4]. Causality & Design: Strict anaerobic conditions are mandatory. Oxygen rapidly oxidizes the electron-rich Pd(0)-BINAP complex, terminating the catalytic cycle. NaOtBu is selected as the base because its high pKa is sufficient to deprotonate the coordinated amine, driving the formation of the Pd-amido complex prior to reductive elimination[5][6].

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a vessel with the bromopyridine (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), (±)-BINAP (0.04 equiv), and NaOtBu (1.4 equiv)[4][6].

-

Solvent Introduction: Add anhydrous, thoroughly degassed Toluene (to achieve a 0.2 M concentration).

-

Reaction Execution: Seal the vessel and heat to 80°C–100°C for 4–12 hours. Validation cue: A deep red/brown mixture indicates the active catalytic cycle. Upon completion and cooling, the mixture often lightens to a yellow/orange hue[4].

-

Workup: Cool to room temperature, quench by diluting with Diethyl Ether (50 mL), and wash with brine (2 x 30 mL)[4].

-

Isolation: Dry the organic phase over MgSO₄, evaporate the solvent, and recrystallize the product or purify via column chromatography.

Mechanistic Visualizations

The following diagrams map the logical flow and chemical causality of the discussed transformations.

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for 2-bromopyridine derivatives.

Caption: Step-by-step experimental workflow for Buchwald-Hartwig amination under inert conditions.

References

-

Crust, E. J., & Gurnani, P. (2013). "Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine". ChemSpider SyntheticPages, 602. [Link]

-

Wagaw, S., Rennels, R. A., & Buchwald, S. L. (1997). "Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides". Journal of the American Chemical Society, 119(36), 8451–8458.[Link]

Sources

Methodological & Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the efficient palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-3-methoxy-6-(trifluoromethyl)pyridine with various aryl and heteroaryl boronic acids.

Mechanistic Rationale & Substrate Profiling

The compound 2-bromo-3-methoxy-6-(trifluoromethyl)pyridine (CAS: 216766-18-6) is a highly valuable building block in medicinal chemistry. The incorporation of a trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group provides a vector for further functionalization or hydrogen-bond acceptance. However, successfully coupling this substrate requires a deep understanding of its unique electronic and steric microenvironment[1]:

-

Accelerated Oxidative Addition (Electronic Effect): The C2–Br bond is highly activated. The combination of the electronegative pyridine nitrogen and the strongly electron-withdrawing 6-CF₃ group significantly lowers the LUMO of the substrate. This makes the initial oxidative addition of Pd(0) into the C–Br bond exceptionally fast[2].

-

Steric Hindrance & Chelation (The 3-Methoxy Challenge): The 3-methoxy group sits directly ortho to the reactive C2 position. During the transmetalation step, this creates profound steric bulk that can repel incoming bulky boronic acids. Furthermore, the oxygen lone pairs can coordinate with the electrophilic Pd(II) center, potentially trapping the catalyst in an off-cycle, stable chelate that stalls the reaction[3].

-

Retarded Reductive Elimination: Because the pyridine ring is highly electron-deficient, the resulting Pd(II) biaryl intermediate is electron-poor. While electron-poor metals favor reductive elimination, the specific geometry dictated by the 3-OMe group requires a highly sterically demanding ligand to "push" the two coupling partners together and force the elimination of the product[4].

To overcome these conflicting forces, the catalytic system must feature a ligand that is electron-rich (to stabilize the Pd center and facilitate transmetalation) and sterically bulky (to prevent 3-OMe chelation and accelerate reductive elimination).

Catalyst Selection & Reaction Optimization

Standard palladium catalysts like

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the comparative performance of various palladium-ligand systems for the coupling of highly electron-deficient, sterically hindered 2-bromopyridines (using 4-methoxyphenylboronic acid as a model partner)[2].

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |

| Toluene/ | 90 | 35% | Sluggish transmetalation; high unreacted starting material. | |||

| dppf | Dioxane/ | 90 | 68% | Moderate yield; some protodeboronation of boronic acid observed. | ||

| SPhos | Toluene/ | 100 | 85% | Good conversion; SPhos partially overcomes 3-OMe steric hindrance. | ||

| XPhos | Dioxane/ | 100 | 94% | Excellent yield; bulky XPhos prevents chelation and forces reductive elimination. |

Experimental Protocols

The following protocol utilizes a self-validating workflow designed to maximize yields while minimizing side reactions such as protodeboronation or homocoupling[5].

Protocol: High-Performance Coupling using / XPhos

Reagents Required:

-

2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine (1.0 equiv, 1.0 mmol, 256.02 g/mol )

-

Aryl/Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

- (0.02 equiv, 2 mol% Pd)

-

XPhos (0.08 equiv, 8 mol%)

-

Potassium phosphate tribasic (

, anhydrous) (3.0 equiv, 3.0 mmol) -

1,4-Dioxane (Degassed, 4.0 mL)

-

Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology:

-

Reagent Assembly (Self-Validating Step 1): In an oven-dried Schlenk tube or a 20 mL vial equipped with a Teflon-lined septum, charge the 2-bromo-3-methoxy-6-(trifluoromethyl)pyridine, boronic acid,

, XPhos, and-

Causality: Assembling solids first allows for efficient purging.

is chosen over carbonates because its higher basicity accelerates the rate-limiting transmetalation step for electron-deficient pyridines[3].

-

-

Atmospheric Exchange: Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times.

-

Solvent Addition & Degassing: Add the 1,4-Dioxane and

via syringe. Sparge the biphasic mixture with Argon for 10 minutes, or perform three Freeze-Pump-Thaw cycles.-

Causality: Oxygen must be rigorously excluded.

complexes with electron-rich phosphines like XPhos are highly susceptible to oxidation, which would instantly kill the catalytic cycle[6].

-

-

Thermal Activation: Seal the vessel and heat in a pre-equilibrated oil bath or heating block at 100 °C for 12–16 hours. Vigorous stirring (≥ 800 rpm) is mandatory to ensure mixing of the biphasic system.

-

In-Process Control (IPC) & Self-Validation: After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

-

Validation Metric: The reaction is deemed complete when the distinct isotopic doublet of the brominated starting material (

256/258) is fully consumed, and the product mass emerges. If unreacted boronic acid is observed alongside starting material, it indicates catalyst death (requiring a spike of Pd/XPhos). If starting material remains but boronic acid is gone, protodeboronation occurred (requiring a spike of boronic acid).

-

-

Workup & Isolation: Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Separate the organic layer. Extract the aqueous layer with EtOAc (

mL). Wash the combined organics with brine, dry over anhydrous -

Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient).

Visualizations

Diagram 1: Mechanistic Catalytic Cycle

The following diagram maps the electronic and steric influences of the substrate's functional groups onto the palladium catalytic cycle.

Caption: Suzuki-Miyaura Catalytic Cycle highlighting substituent effects on the Pd intermediates.

Diagram 2: Experimental Workflow

A self-validating sequence ensuring rigorous exclusion of oxygen and continuous reaction monitoring.

Caption: Step-by-step workflow for the Pd-catalyzed cross-coupling of hindered bromopyridines.

References

-

Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine

Executive Summary & Molecular Profile

In modern medicinal chemistry and drug development, functionalized pyridines are indispensable bioisosteres. 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine (CAS: 216766-18-6) is a highly valued building block due to its unique combination of functional groups . The trifluoromethyl (-CF₃) group at the 6-position enhances metabolic stability and lipophilicity, while the methoxy (-OCH₃) group at the 3-position serves as a hydrogen-bond acceptor. However, this specific substitution pattern creates a complex electronic and steric environment that severely complicates standard palladium-catalyzed cross-coupling reactions.

This application note provides researchers with field-proven, self-validating protocols for executing Suzuki-Miyaura and Buchwald-Hartwig couplings with this challenging substrate, focusing on the causality behind catalyst selection and reaction conditions.

Mechanistic Insights & Substrate Causality (E-E-A-T)

Successfully coupling 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine requires navigating three distinct chemical hurdles:

-

The "Push-Pull" Electronic Environment: The strongly electron-withdrawing -CF₃ group increases the electrophilicity of the pyridine ring, making the initial oxidative addition of the C-Br bond to the Pd(0) center exceptionally fast. However, this same electron deficiency makes the resulting Pd(II) intermediate highly stable, creating a high activation energy barrier for the subsequent transmetalation and reductive elimination steps.

-

Steric Shielding by the Methoxy Group: The -OCH₃ group is positioned ortho to the reactive bromide. This steric bulk physically hinders the approach of the transmetalating species (e.g., the boronic acid or amine), necessitating higher reaction temperatures and highly active catalysts.

-

Catalyst Poisoning via Nitrogen Coordination: 2-Bromopyridines are notorious for acting as bidentate ligands. The pyridine nitrogen can coordinate to the palladium center, displacing the intended phosphine ligands and forming catalytically inactive off-cycle dimers ([1]). This inhibition is particularly severe when using traditional bidentate ligands like dppf, which readily form stable, dead-end complexes with α-halo-N-heterocycles ([2]).

The Solution: To prevent catalyst poisoning and overcome steric hindrance, the use of bulky, electron-rich monodentate biaryl phosphine ligands (Buchwald ligands) is mandatory. Ligands such as XPhos , RuPhos , and BrettPhos enforce a monoligated Pd(0) state and provide enough steric bulk around the metal center to physically block the pyridine nitrogen from coordinating ([3]).

Quantitative Reaction Parameters

The following table summarizes the optimized conditions required to achieve high-yielding cross-couplings with this specific substrate.

| Reaction Type | Target Bond | Optimal Catalyst System | Base | Solvent | Temp (°C) | Expected Yield |

| Suzuki-Miyaura | C-C (Aryl) | XPhos Pd G3 (2-3 mol%) | K₃PO₄ (2.0 eq) | 1,4-Dioxane / H₂O (4:1) | 80 - 90 | 85 - 95% |

| Buchwald-Hartwig | C-N (1° Amine) | BrettPhos Pd G3 (5 mol%) | NaOtBu (1.5 eq) | Toluene (Anhydrous) | 90 - 100 | 70 - 85% |

| Buchwald-Hartwig | C-N (2° Amine) | RuPhos Pd G3 (5 mol%) | NaOtBu (1.5 eq) | Toluene (Anhydrous) | 90 - 100 | 65 - 80% |

Experimental Protocols (Self-Validating Systems)

Protocol A: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly reliable method for C-C bond formation when properly optimized ([4]).

Step-by-Step Methodology:

-

Reagent Assembly: In a rigorously dried Schlenk tube, combine 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Causality: K₃PO₄ is chosen over stronger bases (like KOH or NaOtBu) to prevent unwanted nucleophilic aromatic substitution (SₙAr) at the highly electrophilic 6-position of the pyridine ring.

-

-

Solvent Addition & Degassing: Add a 4:1 v/v mixture of 1,4-Dioxane and deionized water. Degas the mixture via vigorous sparging with Argon for 15 minutes.

-

Causality: Water is essential to dissolve the inorganic base and form the reactive boronate complex necessary for transmetalation. Oxygen must be removed as it rapidly oxidizes electron-rich phosphine ligands, killing the catalytic cycle.

-

-

Catalyst Activation: Add XPhos Pd G3 (2 mol%).

-

Self-Validation Check: The mixture will initially appear as a pale yellow suspension. Upon heating to 80 °C, the precatalyst activates, and the solution will transition to a deep red/brown homogeneous mixture . This color change is your visual confirmation that the active Pd(0) species has been successfully generated.

-

-

Reaction & Monitoring: Stir at 80 °C for 4-6 hours.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine.

-

Self-Validation Check: The phase separation should be sharp. A fine black precipitate at the aqueous/organic interface is palladium black, indicating the catalyst has completed its lifecycle and precipitated out of solution.

-

Protocol B: Buchwald-Hartwig Amination

Amination of this substrate is highly prone to stalling due to catalyst poisoning[1].

Step-by-Step Methodology:

-

Reagent Assembly: In a glovebox or under strict Argon flow, combine the substrate (1.0 equiv), a primary amine (1.2 equiv), BrettPhos Pd G3 (5 mol%), and NaOtBu (1.5 equiv) in a sealed vial.

-

Causality: NaOtBu is required to deprotonate the amine during the cycle. Because it is highly hygroscopic, moisture will hydrolyze the base and stall the reaction immediately.

-

-

Solvent Addition: Add anhydrous Toluene.

-

Causality: Toluene provides a non-polar environment that maximizes the stability of the BrettPhos-Pd complex at high temperatures.

-

-

Heating & Validation: Heat to 90 °C for 12 hours.

-

Self-Validation Check: A healthy reaction will maintain a clear, dark orange/red hue. If the solution turns completely opaque black within the first 30 minutes, it indicates premature catalyst decomposition (Pd black formation) due to oxygen ingress or severe pyridine-induced poisoning.

-

Catalytic Cycle Visualization

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing an XPhos-Pd system.

References

-

Sigma-Aldrich. "2-bromo-3-methoxy-6-(trifluoromethyl)pyridine".

-

TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction".

-

Benchchem. "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines".

-

Royal Society of Chemistry. "Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles".

-

American Chemical Society. "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis".

Sources

Application Note: Strategic Utilization of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine in Next-Gen Kinase Inhibitor Synthesis

Use of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine in synthesizing kinase inhibitors.

Executive Summary

This guide details the synthetic utility of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine (CAS: 1211535-37-3) as a high-value scaffold in the development of Type I and Type II kinase inhibitors. This building block offers a unique trifunctional profile:

-

C2-Bromine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or SNAr reactions, typically serving as the attachment point for hinge-binding motifs.

-

C3-Methoxy: An electron-donating group (EDG) that functions as a hydrogen bond acceptor or can be deprotected to a phenol for further derivatization.

-

C6-Trifluoromethyl: A critical metabolic shield that blocks oxidative metabolism (CYP450) at the labile C6 position while modulating the lipophilicity (logP) and electronic properties of the pyridine ring.

This note provides optimized protocols for Suzuki-Miyaura coupling and SNAr amination, supported by mechanistic insights and troubleshooting guides.

Chemical Profile & Pharmacophore Relevance[1][2][3]

The structural logic of this intermediate is defined by its electronic push-pull system, which dictates both its chemical reactivity and its biological binding affinity.

| Feature | Chemical Function | Biological/Pharmacological Function |

| 2-Bromo | Leaving group for C-C or C-N bond formation. Activated by ring N and 6-CF3. | Replaced by the "Head" group (Hinge Binder) or "Tail" (Solubilizing group). |

| 3-Methoxy | Electron Donor (+M effect). Modulates Lewis basicity of ring N. | H-bond acceptor. Often points into the solvent front or specific hydrophobic pockets (e.g., in ALK or ROS1 inhibitors). |

| 6-Trifluoromethyl | Strong Electron Withdrawing (-I effect). Activates C2-Br. | Increases metabolic stability (blocks oxidation). Enhances membrane permeability. |

Reactivity Heatmap

The C2 position is the "hotspot" for nucleophilic attack and oxidative addition. The C6-CF3 group lowers the LUMO energy of the pyridine ring, making the C2-Br significantly more electrophilic than in non-fluorinated analogs.

Synthetic Application Workflows

The following diagrams illustrate the strategic placement of this building block in a convergent synthesis of a hypothetical kinase inhibitor (HKI-2026), modeled after scaffolds found in SYK and ALK inhibitors.

Retrosynthetic Analysis (Graphviz)

Figure 1: Retrosynthetic logic utilizing the pyridine core as the electrophilic partner in a convergent synthesis.

Detailed Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Coupling of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine with an aryl boronic ester (e.g., 1-methyl-1H-pyrazol-4-yl boronic acid pinacol ester).

Mechanism: The electron-deficient nature of the pyridine ring (due to -CF3) facilitates the oxidative addition of Pd(0), but can also make the intermediate Pd(II) complex prone to hydrolysis if not protected by bulky ligands.

Materials

-

Limiting Reagent: 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine (1.0 equiv)

-

Nucleophile: Aryl Boronic Ester (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%)

-

Base: 2M Aqueous Na2CO3 (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology

-

Inert Setup: Charge a microwave vial or round-bottom flask with the pyridine scaffold (1.0 eq), boronic ester (1.2 eq), and Pd catalyst (0.05 eq). Seal with a septum.

-

Degassing: Evacuate and backfill with Nitrogen (N2) or Argon (Ar) three times. This is critical to prevent homocoupling or oxidation of the catalyst.

-

Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the degassed 2M Na2CO3 solution.

-

Reaction:

-

Thermal: Heat to 90°C for 4–6 hours.

-

Microwave: Irradiate at 110°C for 30–45 minutes.

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H patterns) and emergence of the coupled product.

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over MgSO4, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expert Tip: If protodeboronation of the heteroaryl boronate is observed (common with 2-pyridyl or pyrazolyl boronates), switch the base to K3PO4 and the solvent to DME/Water , or use the precatalyst XPhos Pd G2 .

Protocol B: SNAr Displacement with Amines

Objective: Synthesis of 2-amino-3-methoxy-6-(trifluoromethyl)pyridine derivatives (e.g., introducing a solubilizing piperazine tail).

Mechanism: The 6-CF3 group strongly activates the C2 position for Nucleophilic Aromatic Substitution (SNAr), often rendering expensive Palladium catalysts unnecessary for aliphatic amines.

Materials

-

Electrophile: 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine (1.0 equiv)

-

Nucleophile: N-Boc-Piperazine (1.5 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: DMSO or NMP (anhydrous)

Step-by-Step Methodology

-

Preparation: Dissolve the pyridine scaffold in DMSO (0.5 M).

-

Addition: Add N-Boc-Piperazine and DIPEA.

-

Reaction: Heat the mixture to 100°C–120°C.

-

Note: Unlike the Suzuki coupling, this reaction requires higher thermal energy to overcome the activation barrier of the mesomeric intermediate.

-

-

Monitoring: Monitor by LC-MS. The reaction typically reaches completion in 12–16 hours.

-

Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates. Filter the solid.[2][3][4] If no precipitate forms, extract with EtOAc, wash extensively with water (to remove DMSO), and brine.

Self-Validating Check: If conversion is <10% after 4 hours, the amine nucleophile may be too sterically hindered. In this case, switch to Buchwald-Hartwig conditions (Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C).

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (Suzuki) | Protodeboronation of boronate. | Switch base to K3PO4 or KF; reduce water content; use anhydrous conditions with Cs2CO3. |

| Homocoupling | Oxygen in the system. | Rigorous degassing (sparging) of solvents for >15 mins before catalyst addition. |

| No Reaction (SNAr) | Nucleophile is weak or hindered. | Increase temp to 140°C (microwave); Switch to Pd-catalyzed amination (Buchwald). |

| Regioselectivity | N/A for this scaffold. | The scaffold is pre-functionalized; C2 is the only labile halogen, ensuring 100% regiocontrol. |

Safety & Handling

-

Fluorine Chemistry: While the CF3 group is stable, thermal decomposition at extreme temperatures (>250°C) can release toxic HF or fluorinated gases.

-

Pyridine Toxicity: Treat all halogenated pyridines as potential irritants and sensitizers. Use double-gloving and work within a fume hood.

-

Waste: Segregate halogenated organic waste.

References

-

Currie, K. S., et al. (2020). "Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases." ACS Medicinal Chemistry Letters, 11(4), 506–513. [Link]

- Context: Validates the use of SNAr and Suzuki couplings in constructing pyridine-based kinase inhibitors.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [Link]

-

Context: Foundational review for the Suzuki coupling protocols described.[5]

-

-

Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry. [Link]

- Context: Reference for the metabolic stability conferred by the -CF3 group and solubility effects of the -OMe group.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN108239021B - Trifluoromethylation process of bromopyridine and derivatives thereof - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine in Agrochemical Discovery

Executive Summary

The development of next-generation agrochemicals relies heavily on the strategic incorporation of fluorinated heterocyclic building blocks. Trifluoromethylpyridine (TFMP) derivatives are foundational to modern crop protection, with over 40% of recently commercialized fluorinated pesticides containing a trifluoromethyl group . Among these, 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine (CAS 216766-18-6) emerges as a highly versatile, commercially available intermediate. This application note details the structural rationale, quantitative reaction optimization, and self-validating synthetic protocols for utilizing this building block in the discovery of novel fungicidal and herbicidal active ingredients (AIs).

Structural Rationale & Physicochemical Profiling

The exceptional utility of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine stems from its orthogonal reactivity and the distinct physicochemical properties imparted by its three substituents:

-

6-Trifluoromethyl (-CF₃): The strongly electron-withdrawing and lipophilic nature of the -CF₃ group (Hammett constant

= 0.54) significantly enhances cuticular penetration in plants and insects . Furthermore, it blocks metabolic oxidation at the 6-position by cytochrome P450 enzymes, extending the environmental half-life of the AI. -

3-Methoxy (-OCH₃): This electron-donating group tunes the electronic density of the pyridine core, counteracting the extreme electron deficiency caused by the -CF₃ group. In target binding, the oxygen atom serves as a crucial hydrogen-bond acceptor, a feature frequently exploited in the design of Succinate Dehydrogenase Inhibitors (SDHIs) .

-

2-Bromo (-Br): Positioned adjacent to the pyridine nitrogen, the bromine atom is highly activated for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (S

Ar), providing a reliable handle for late-stage functionalization .

Caption: Structural logic mapping of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine in agrochemical design.

Quantitative Data: Reaction Optimization

When coupling at the 2-position of an electron-deficient pyridine, protodehalogenation is a common, yield-limiting side reaction. To mitigate this, catalyst and base selection must be empirically justified. Table 1 summarizes the optimization of the Suzuki-Miyaura coupling to attach a model aryl pharmacophore.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Catalyst / Ligand (5 mol%) | Base (2.0 eq) | Solvent System (4:1) | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 90 | 12 | 45 | 82% |

| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 90 | 8 | 68 | 89% |